molecular formula C21H22BrN5O4S B11665130 N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B11665130
M. Wt: 520.4 g/mol
InChI Key: PHSTWQAGKQMYJA-KNEDHBATSA-N
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Description

N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a brominated indole, a morpholine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the bromination of an indole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final steps often involve the formation of the hydrazide and the thiophene moiety under specific conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(THIOPHEN-2-YL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interaction with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYD

Properties

Molecular Formula

C21H22BrN5O4S

Molecular Weight

520.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

InChI

InChI=1S/C21H22BrN5O4S/c1-14(18-3-2-10-32-18)25-31-12-19(28)23-24-20-16-11-15(22)4-5-17(16)27(21(20)29)13-26-6-8-30-9-7-26/h2-5,10-11,29H,6-9,12-13H2,1H3/b24-23?,25-14+

InChI Key

PHSTWQAGKQMYJA-KNEDHBATSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCOCC3)O)/C4=CC=CS4

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCOCC3)O)C4=CC=CS4

Origin of Product

United States

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